molecular formula C17H17NO4 B554491 Z-D-Phe-OH CAS No. 2448-45-5

Z-D-Phe-OH

Cat. No. B554491
CAS RN: 2448-45-5
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-OAHLLOKOSA-N
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Scientific Research Applications

Nanomedicine

  • Field : Nanomedicine .
  • Application Summary : Molecules based on the Phe-Phe motif, such as Z-D-Phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
  • Methods of Application : These molecules can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
  • Results or Outcomes : The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

Affinity Chromatography of Proteinases

  • Field : Biochemistry .
  • Application Summary : Z-D-Phe-OH, also known as N-Cbz-D-phenylalanine, is used for affinity chromatography of proteinases . One specific application is the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus .

properties

IUPAC Name

(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285286
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Phe-OH

CAS RN

2448-45-5
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2448-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

82 mmol (13.9 g) of benzyl chloroformate and 20 ml of 4M aqueous sodium hydroxide are added over a period of 30 minutes to a solution, cooled to 0° C., of 80 mmol (13.2 g) of phenylalanine in 20 ml of 4M aqueous sodium hydroxide. The solution returns to room temperature during a period of 1 hour. The reaction mixture is extracted with ether. The aqueous phase is rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and washed to yield the expected compound.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Bajusz, E Szell, D Bagdy, E Barabas… - Journal of medicinal …, 1990 - ACS Publications
D-Phe-Pro-Arg-H sulfate (GYKI-14166) is a highly active andselective inhibitor of thrombin both in vitro and in vivo. Recent studies on the stability of D-Phe-Pro-Arg-H in neutral …
Number of citations: 238 pubs.acs.org
A Pellegrini, P Luigilusis - Biopolymers: Original Research on …, 1978 - Wiley Online Library
… The optical rotation of the ZD-Phe-OH which was recovered from the reaction mixture is larger than that reported in the literature (I a1 -5.1 vs -4.6; see Experimental), which indicates a …
Number of citations: 28 onlinelibrary.wiley.com
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
… Chromatographic pattern of ZL-Phe-OH and ZD-Phe-OH both derivatized with "levobase" reagent. RP-HPLC system; Hypersil-6 column (125 • 4.0 mm); eluent: MeOH/MeCN/H20/0.01% …
Number of citations: 13 link.springer.com
P Kuhl, U Eichhorn, HD Jakubke - Progress in Biotechnology, 1992 - Elsevier
Thermolysin (EC 3.4.24.4.) suspended in hexane in the presence of Na 2 SO 4 •10H 2 O catalyses synthesis of N-protected dipeptide- and tripeptide amides in good yields. The …
Number of citations: 16 www.sciencedirect.com
CD Juby, CD Richardson, R Brousseau - Tetrahedron letters, 1991 - Elsevier
… was removed and the support was washed with dry pyridine The previous step wac repeated using Fmoc-I,-Phc-OPFp (27.65 mg, 50 0 pmole) m 700 ~1 dry pyrtdine Finally, ZD-Phe-OH …
Number of citations: 93 www.sciencedirect.com
O Abe, K Kuromizu, M Kondo, N Izumiya - Bulletin of the Chemical …, 1970 - journal.csj.jp
A cyclic heptapeptide, cyclo-(L-Val-L-Orn-L-Leu-D-Phe-L-Pro-Gly-Gly-), was synthesized in order to investigate a contribution for an antibacterial activity of a ring size of a cyclic peptide. …
Number of citations: 7 www.journal.csj.jp
SMA Salam, K Kagawa, K Kawashiro - Asian Pacific Confederation of …, 2004 - jstage.jst.go.jp
The coupling efficiency in α-chymotrypsin-catalyzed peptide synthesis has been significantly improved and hydrolysis of an acyl donor comparatively decreased by the use of an N-…
Number of citations: 4 www.jstage.jst.go.jp
OG Mountanea, D Psathopoulou… - … A European Journal, 2023 - Wiley Online Library
… HPLC analysis of the coupling products of ZL-Phe-OH or ZD-Phe-OH to α-(R)-methyl benzylamine or methyl L-valinate, using a chiral column, showed that the light-mediated coupling …
K Midura-Nowaczek, I Lepietuszko, I Bruzgo - Acta Pol Pharm, 2006 - ptfarm.pl
Four dipeptide alkylamides with general formula HD-Phe-L-Lys-NH-X, where X= cyclohexyl,-(CH2) 5NH2,-(CH2) 2-OH and hexyl were obtained. Effect of these compounds on …
Number of citations: 7 ptfarm.pl
S Kumazawa, M KANDA, H AOYAMA… - The Journal of …, 1994 - jstage.jst.go.jp
The producing fungus, strain D1528, wasisolated from a dead leaf sample collected at NotoPeninsula, Japan andidentified as Verticimonosporiumellipticum25). Oneloopful of a culture …
Number of citations: 25 www.jstage.jst.go.jp

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